5-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene
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Overview
Description
5-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene is an organic compound with a complex structure that includes bromine, ethoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use a bromination reaction to introduce the bromine atom into the benzene ring. This is followed by a series of etherification reactions to attach the ethoxy and phenoxy groups. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. These methods are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
5-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within cells. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but with different functional groups, leading to different chemical properties and applications.
2-Bromo-5-methoxybenzoic acid: Another similar compound with distinct functional groups that influence its reactivity and uses.
5-Bromo-1,2,3-tris[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene: This compound shares some structural similarities but has additional ethoxy groups, affecting its chemical behavior.
Uniqueness
5-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene is unique due to its specific combination of bromine, ethoxy, and phenoxy groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrO4/c1-4-23-18-6-5-7-19(14-18)24-10-8-22-9-11-25-20-15(2)12-17(21)13-16(20)3/h5-7,12-14H,4,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHSRGSYXVHNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=C(C=C(C=C2C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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